N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide
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Overview
Description
N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide is a complex organic compound that features a triazole ring, a bicyclic octane structure, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide likely involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Construction of the Bicyclic Octane Structure: This might involve a series of cyclization reactions.
Coupling Reactions: The triazole and bicyclic octane structures are then coupled with a phenyl group and an acetamide group through amide bond formation.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the bicyclic structure.
Reduction: Reduction reactions could target the carbonyl group in the acetamide.
Substitution: Various substitution reactions could occur on the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: It might act as an inhibitor for certain enzymes due to its complex structure.
Receptor Binding: Potential to bind to specific receptors in biological systems.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Diagnostics: Potential use in diagnostic assays due to its specific binding properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Biotechnology: Applications in the development of biotechnological tools and processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might:
Bind to Enzymes: Inhibit their activity by occupying the active site.
Interact with Receptors: Modulate receptor activity by binding to them.
Affect Cellular Pathways: Influence various cellular pathways through its interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide: Similar compounds might include other triazole-containing bicyclic compounds with different substituents.
Uniqueness
Structural Complexity: The combination of a triazole ring, a bicyclic octane structure, and an acetamide group is unique.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.
Properties
IUPAC Name |
N-[4-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12(24)21-14-4-2-13(3-5-14)18(25)22-15-6-7-16(22)11-17(10-15)23-19-8-9-20-23/h2-5,8-9,15-17H,6-7,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWRGKKJBHMCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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